Cas no 118237-84-6 (6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-)
118237-84-6 structure
Product Name:6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-
N.o CAS:118237-84-6
MF:C11H14N4OS
MW:250.320060253143
CID:187110
PubChem ID:3000252
Update Time:2025-04-19
6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel- Propriedades químicas e físicas
Nomes e Identificadores
-
- 6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-
- 9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
- Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)-
- 6H-Purine-6-thione, 1,9-dihydro-9-(3-(hydroxymethyl)cyclopentyl)-, cis-(1)-
- 118237-84-6
- 6H-Purine-6-thione, 1,9-dihydro-9-[3-(hydroxymethyl)cyclopentyl]-, cis-
- NSC 614843
- 6H-Purine-6-thione, 1,9-dihydro-9-[3-(hydroxymethyl)cyclopentyl]-, cis-(1)-
- Carbocyclic-2',3'-dideoxy-6-mercaptopurine nucleoside
- NSC614843
- DTXSID40152052
- 6H-Purine-6-thione, 1,9-dihydro-9-(3-(hydroxymethyl)cyclopentyl)-, cis-
- C-dd-6-SH-purinenucleoside
- [(1R,3S)-3-(6-sulfanylpurin-9-yl)cyclopentyl]methanol
- SCHEMBL10475418
-
- Inchi: 1S/C11H14N4OS/c16-4-7-1-2-8(3-7)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8+/m1/s1
- Chave InChI: HHDJBCHYDZERTN-SFYZADRCSA-N
- SMILES: S=C1C2=C(NC=N1)N(C=N2)[C@H]1CC[C@@H](CO)C1
Propriedades Computadas
- Massa Exacta: 250.089
- Massa monoisotópica: 250.089
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 2
- Complexidade: 348
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.5
- Superfície polar topológica: 94.5Ų
Propriedades Experimentais
- Densidade: 1.61
- Ponto de ebulição: 541.9°C at 760 mmHg
- Ponto de Flash: 281.5°C
- Índice de Refracção: 1.809
6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel- Literatura Relacionada
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
118237-84-6 (6H-Purine-6-thione,1,9-dihydro-9-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, rel-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel